molecular formula C12H13ClN4 B3055273 4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine CAS No. 63723-48-8

4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine

Cat. No.: B3055273
CAS No.: 63723-48-8
M. Wt: 248.71 g/mol
InChI Key: FOGSKIDNZPHPDD-UHFFFAOYSA-N
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Description

4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloro group, an isopropyl group, and a phenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine typically involves the substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with isopropylamine and aniline in the presence of a base such as sodium carbonate. The reaction is usually carried out in an ice bath to control the temperature and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium carbonate, potassium carbonate

    Solvents: Acetonitrile, dichloromethane

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dichloro-1,3,5-triazin-2-amine
  • 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine
  • 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine

Uniqueness

4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine is unique due to the specific combination of substituents on the triazine ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-chloro-6-phenyl-N-propan-2-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c1-8(2)14-12-16-10(15-11(13)17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGSKIDNZPHPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40605730
Record name 4-Chloro-6-phenyl-N-(propan-2-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63723-48-8
Record name 4-Chloro-6-phenyl-N-(propan-2-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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